(R)-Mucronulatol

Description

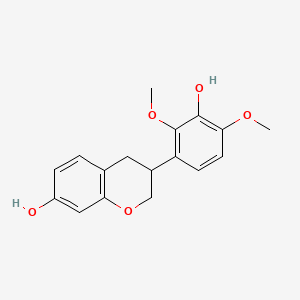

Structure

3D Structure

Properties

CAS No. |

57128-11-7 |

|---|---|

Molecular Formula |

C17H18O5 |

Molecular Weight |

302.32 g/mol |

IUPAC Name |

(3R)-3-(3-hydroxy-2,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol |

InChI |

InChI=1S/C17H18O5/c1-20-14-6-5-13(17(21-2)16(14)19)11-7-10-3-4-12(18)8-15(10)22-9-11/h3-6,8,11,18-19H,7,9H2,1-2H3/t11-/m0/s1 |

InChI Key |

NUNFZNIXYWTZMW-NSHDSACASA-N |

Isomeric SMILES |

COC1=C(C(=C(C=C1)[C@H]2CC3=C(C=C(C=C3)O)OC2)OC)O |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)OC)O |

melting_point |

147-149°C |

physical_description |

Solid |

Synonyms |

3',7-dihydroxy-2',4'-dimethoxyisoflavan mucronulatol |

Origin of Product |

United States |

Foundational & Exploratory

(R)-Mucronulatol: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

(R)-Mucronulatol , a naturally occurring isoflavone, has garnered significant interest within the scientific community for its potential therapeutic properties, including cytotoxic and antibacterial activities. This technical guide provides a comprehensive overview of the known natural sources of (R)-Mucronulatol and detailed methodologies for its isolation and purification.

Natural Sources of (R)-Mucronulatol

(R)-Mucronulatol has been identified in a variety of plant species, primarily within the Leguminosae (Fabaceae) family. While Caribbean propolis has been a noted source, the compound's presence is also confirmed in several plant genera.

Primary Natural Sources:

-

Caribbean Propolis: This resinous mixture produced by bees is a well-documented source of (R)-Mucronulatol, where it contributes to the material's cytotoxic properties.[1]

-

Astragalus adsurgens : This perennial herb, a member of the legume family, is a confirmed natural source from which (R)-Mucronulatol can be isolated.

-

Andira inermis : The bark and seeds of this tree, commonly known as the cabbage angelin tree, have been reported to contain various isoflavonoids, and literature suggests the presence of mucronulatol's structural analogs.

Potential Plant Genera:

Further research has indicated the potential presence of (R)-Mucronulatol or structurally similar isoflavonoids in the following genera of the Fabaceae family. However, specific isolation of (R)-Mucronulatol from these sources requires further direct confirmation from dedicated studies.

-

Dalbergia

-

Lonchocarpus

-

Abrus

-

Piscidia

-

Millettia

Isolation Methodologies

The isolation of (R)-Mucronulatol from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are based on established methods for isoflavone isolation from plant materials and propolis.

Table 1: Quantitative Data on (R)-Mucronulatol Isolation

| Natural Source | Extraction Method | Purification Method | Yield (%) | Purity (%) | Reference |

| Caribbean Propolis | Ethanolic Maceration | RP-HPLC | Data not available | >95% | [1] |

| Astragalus adsurgens | Methanolic Extraction | Silica Gel Chromatography, RP-HPLC | Data not available | >98% | Commercial Supplier Data |

Note: Specific yield data from peer-reviewed literature is currently limited. The table will be updated as more quantitative studies become available.

Experimental Protocols

Protocol 1: Isolation of (R)-Mucronulatol from Caribbean Propolis

This protocol outlines the general steps for isolating (R)-Mucronulatol from Caribbean propolis, based on the mention of an RP-HPLC technique in the literature.[1]

1. Extraction:

-

Material: Crude Caribbean propolis, ground into a fine powder.

-

Solvent: 95% Ethanol.

-

Procedure:

-

Macerate the propolis powder in 95% ethanol (1:10 w/v) at room temperature for 48-72 hours with occasional agitation.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanolic extract.

-

2. Preliminary Fractionation (Optional but Recommended):

-

Procedure:

-

Suspend the crude extract in water and partition sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fraction containing the target compound. Isoflavonoids are typically found in the ethyl acetate fraction.

-

Concentrate the enriched fraction in vacuo.

-

3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification:

-

Apparatus: A preparative HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (ACN) in water, both containing 0.1% formic acid (v/v).

-

Gradient Program:

-

0-5 min: 10% ACN

-

5-45 min: 10-90% ACN (linear gradient)

-

45-50 min: 90% ACN

-

50-55 min: 90-10% ACN (return to initial conditions)

-

55-60 min: 10% ACN (equilibration)

-

-

-

Flow Rate: 2.0 mL/min.

-

Detection: UV at 260 nm.

-

Procedure:

-

Dissolve the enriched fraction in a minimal amount of the initial mobile phase.

-

Inject the sample onto the HPLC column.

-

Collect fractions corresponding to the peak of (R)-Mucronulatol based on retention time (determined by analytical HPLC with a standard if available).

-

Combine the pure fractions and evaporate the solvent to yield purified (R)-Mucronulatol.

-

4. Structure Elucidation:

-

Confirm the identity and purity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Visualizing the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of (R)-Mucronulatol from a natural source.

Caption: General workflow for the isolation of (R)-Mucronulatol.

Signaling Pathway Context

(R)-Mucronulatol has been reported to exert cytotoxic effects on cancer cell lines. While the complete signaling pathways are still under investigation, preliminary studies suggest an interference with cell cycle progression. The diagram below conceptualizes a potential mechanism of action based on the observed effects on cell cycle regulatory proteins.

Caption: Postulated effect of (R)-Mucronulatol on cell cycle proteins.

This technical guide serves as a foundational resource for researchers interested in the natural sourcing and laboratory-scale isolation of (R)-Mucronulatol. Further research is warranted to expand the list of confirmed natural sources and to optimize isolation protocols for higher yields and purity.

References

(R)-Mucronulatol: A Technical Guide on Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

(R)-Mucronulatol is a flavonoid, a class of natural products known for their diverse biological activities. Isolated from organisms such as Astragalus adsurgens, this compound has garnered attention for its notable antimicrobial and cytotoxic properties.[1][2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological mechanisms, presenting data and experimental methodologies relevant to research and development.

Chemical Structure and Properties

(R)-Mucronulatol is chemically classified as a methoxyisoflavan.[3] Its structure features a chromane core substituted with hydroxyl and methoxy functional groups, which contribute to its biological effects.

Chemical IUPAC Name: (3R)-3-(3-hydroxy-2,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol[1]

Physicochemical and Computed Data

The following table summarizes the key identifiers and physicochemical properties of (R)-Mucronulatol. The data is compiled from various chemical databases and predictive models.

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 57128-11-7 | [1] |

| PubChem CID | 13873811 | [1] |

| ChEMBL ID | CHEMBL478971 (for racemic mixture) | [4] |

| Molecular Attributes | ||

| Molecular Formula | C₁₇H₁₈O₅ | [1][3] |

| Molecular Weight | 302.32 g/mol | [1][3] |

| Exact Mass | 302.11542367 Da | [1][3] |

| Computed Properties | ||

| XLogP3 (LogP) | 2.9 | [1][3] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Polar Surface Area | 68.15 Ų | [4] |

| Heavy Atom Count | 22 | [1] |

| Complexity | 363 | [1] |

| Chemical Representations | ||

| SMILES | COC1=C(C(=C(C=C1)[C@H]2CC3=C(C=C(C=C3)O)OC2)OC)O | [1] |

| InChI Key | NUNFZNIXYWTZMW-NSHDSACASA-N | [1] |

Biological Activity and Mechanism of Action

(R)-Mucronulatol has demonstrated significant biological activity in two primary areas: as an antimicrobial agent and as a cytotoxic agent against cancer cells.

Antimicrobial Activity

The compound exhibits broad-spectrum antibacterial activity. The minimum inhibitory concentrations (MICs) against several bacterial strains are detailed below.

| Bacterial Strain | MIC (μg/mL) | Source(s) |

| Staphylococcus aureus | 7.8 | [1][2] |

| Erwinia carotovora | 7.8 | [1][2] |

| Escherichia coli | 15.5 | [1][2] |

| Bacillus cereus | 15.5 | [1][2] |

| Bacillus subtilis | 15.5 | [1][2] |

Cytotoxic and Anticancer Activity

Studies have shown that mucronulatol exerts cytotoxic effects on various human tumor cell lines, with IC₅₀ values in the range of 2.7 - 10.2 µg/mL in multidrug-resistant (MDR) negative cells.[5][6] Its mechanism of action appears to be centered on the disruption of the cell cycle.[5]

Key findings indicate that mucronulatol:

-

Induces Apoptosis: It promotes a significant increase in the sub-G1 cell population, which is indicative of apoptosis.[5][6]

-

Regulates Cell Cycle Proteins: The compound up-regulates the cyclin-dependent kinase inhibitors p21(Cip1) and p27(Kip1).[5][6]

-

Inhibits Cell Cycle Progression: It down-regulates the expression of Cyclin E and Cyclin-Dependent Kinase 4 (CDK4), key proteins required for the G1/S phase transition.[5][6]

This interference with the cell cycle machinery ultimately halts cell proliferation and leads to apoptotic cell death.[5]

References

- 1. (R)-Mucronulatol | Bacterial | 57128-11-7 | Invivochem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (-)-Mucronulatol | C17H18O5 | CID 442811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Compound: MUCRONULATOL(+/-) (CHEMBL478971) - ChEMBL [ebi.ac.uk]

- 5. Mucronulatol from Caribbean propolis exerts cytotoxic effects on human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

(R)-Mucronulatol: A Comprehensive Technical Guide on its Discovery, History, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Mucronulatol is a naturally occurring isoflavan, a type of flavonoid, that has garnered scientific interest due to its notable biological activities, particularly its cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth overview of the current knowledge surrounding (R)-Mucronulatol, encompassing its discovery, albeit with a partially obscure early history, its known natural sources, and a detailed examination of its biological effects and mechanisms of action. This document also includes a compilation of experimental protocols for its study and visualizations of its known signaling pathways to serve as a valuable resource for the scientific community.

Discovery and History

Initially, Mucronulatol was identified in various species of the Dalbergia genus, which are known for their rich content of isoflavonoids[1]. More recent research has also reported its presence in Astragalus adsurgens, Oxytropis falcata, and Ardisia sanguinolenta[2]. A significant source for recent biological studies has been Caribbean propolis, a resinous mixture produced by honeybees[3].

Chemical Properties

The fundamental chemical details of (R)-Mucronulatol are summarized in the table below.

| Property | Value |

| Chemical Name | (3R)-3-(3-hydroxy-2,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol |

| Molecular Formula | C₁₇H₁₈O₅ |

| Molecular Weight | 302.32 g/mol |

| CAS Number | 57128-11-7 |

| Appearance | Solid |

| Stereochemistry | (R)-enantiomer |

Biological Activity

The primary focus of research on (R)-Mucronulatol has been its potent cytotoxic activity against a range of human cancer cell lines.

Cytotoxicity

A key study demonstrated that mucronulatol isolated from Caribbean propolis exhibits significant cytotoxicity. The half-maximal inhibitory concentration (IC₅₀) values for various cancer cell lines are presented in the table below[3].

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

| HCT8 | Colon Carcinoma | 2.7 - 10.2 |

| MDR1- | Drug-Resistant | 2.7 - 10.2 |

| MDR3+ | Drug-Resistant | 2.7 - 10.2 |

| MDR1+ | Drug-Resistant | > 100 |

Note: The range of IC₅₀ values for HCT8, MDR1-, and MDR3+ cells suggests differential sensitivity within these cell lines or experimental variability.

Antimicrobial Activity

(R)-Mucronulatol has also been shown to possess antimicrobial properties. The minimum inhibitory concentrations (MICs) against several bacterial strains are listed below[2].

| Bacterial Strain | MIC (µg/mL) |

| Escherichia coli | 15.5 |

| Bacillus cereus | 15.5 |

| Staphylococcus aureus | 7.8 |

| Erwinia carotovora | 7.8 |

| Bacillus subtilis | 15.5 |

Mechanism of Action

The cytotoxic effects of mucronulatol are primarily attributed to its ability to induce cell cycle arrest and apoptosis[3].

Cell Cycle Arrest

Studies have shown that mucronulatol treatment leads to a significant reduction in all phases of the cell cycle in cancer cells. This is accompanied by the upregulation of the cell cycle inhibitors p21Cip1 and p27Kip1, and the downregulation of cyclin E and cyclin-dependent kinase 4 (CDK4)[3].

Apoptosis

Treatment with mucronulatol leads to a notable increase in the sub-G1 apoptotic population of cancer cells. This suggests that the compound triggers programmed cell death. The apoptotic mechanism involves the altered expression of several key genes, including topoisomerase I, thymidylate synthase, EGF receptor, and c-myc[3].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of mucronulatol's biological activity[3].

Isolation and Purification

-

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Details: While the specific column, mobile phase, and gradient are not detailed in the abstract, a typical RP-HPLC protocol for flavonoid separation would involve a C18 column with a water/acetonitrile or water/methanol gradient system, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

Cytotoxicity Assay

-

Method: Sulforhodamine B (SRB) Proliferation Assay

-

Protocol:

-

Seed cells in 96-well plates at an appropriate density.

-

After 24 hours, treat cells with various concentrations of (R)-Mucronulatol.

-

Incubate for a specified period (e.g., 48-72 hours).

-

Fix the cells with trichloroacetic acid (TCA).

-

Stain the cells with SRB dye.

-

Wash away the unbound dye and solubilize the bound dye with a basic solution (e.g., Tris base).

-

Measure the absorbance at a specific wavelength (typically around 510 nm) to determine cell viability.

-

Cell Cycle Analysis

-

Method: Fluorescence-Activated Cell Sorting (FACS)

-

Protocol:

-

Treat cells with (R)-Mucronulatol for a specified time.

-

Harvest and fix the cells (e.g., with cold 70% ethanol).

-

Incorporate 5-bromo-2'-deoxyuridine (BrdU) to label cells in S-phase.

-

Stain the cells with a fluorescent antibody against BrdU and a DNA intercalating dye (e.g., propidium iodide).

-

Analyze the cell population using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) and the sub-G1 apoptotic population.

-

Protein Expression Analysis

-

Method: Western Blotting

-

Protocol:

-

Lyse treated and untreated cells to extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., p21, p27, cyclin E, CDK4).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Gene Expression Analysis

-

Method: Reverse Transcription Polymerase Chain Reaction (RT-PCR)

-

Protocol:

-

Isolate total RNA from treated and untreated cells.

-

Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

-

Amplify specific gene targets (e.g., topoisomerase I, thymidylate synthase, EGF receptor, c-myc) from the cDNA using gene-specific primers and a DNA polymerase.

-

Analyze the PCR products by gel electrophoresis to determine changes in gene expression levels.

-

Future Directions

While significant progress has been made in understanding the biological activities of (R)-Mucronulatol, several areas warrant further investigation. A definitive elucidation of its historical discovery would provide valuable context to the field. Further studies are needed to fully characterize its mechanism of action, including the identification of its direct molecular targets and the upstream signaling events that lead to cell cycle arrest and apoptosis. In vivo studies are also essential to evaluate its therapeutic potential and pharmacokinetic properties. The synthesis of (R)-Mucronulatol and its analogs could open avenues for structure-activity relationship studies and the development of more potent and selective anticancer agents.

Conclusion

(R)-Mucronulatol is a promising natural product with demonstrated cytotoxic and antimicrobial activities. Its ability to induce cell cycle arrest and apoptosis in cancer cells makes it a compelling candidate for further drug development. This technical guide consolidates the current knowledge on (R)-Mucronulatol, providing a foundation for future research aimed at unlocking its full therapeutic potential.

References

(R)-Mucronulatol: A Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Mucronulatol, a natural isoflavan found in Caribbean propolis, has demonstrated significant cytotoxic effects against various human tumor cell lines. Emerging research indicates that its primary mechanism of action involves the disruption of cell cycle progression and the induction of apoptosis. This technical guide provides a comprehensive overview of the current understanding of (R)-Mucronulatol's effects on cancer cells, detailing its impact on cell cycle regulation and gene expression. This document synthesizes available quantitative data, outlines key experimental protocols for studying its activity, and presents visual diagrams of the implicated signaling pathways to support further research and drug development efforts.

Introduction

Natural products remain a vital source of novel anticancer agents. (R)-Mucronulatol, isolated from Caribbean propolis, has been identified as a potent cytotoxic compound.[1][2] This guide delves into the molecular mechanisms underlying its anticancer properties, focusing on its ability to interfere with the fundamental processes of cell division and survival in malignant cells. The information presented herein is primarily derived from foundational studies on its activity in various cancer cell lines.

Cytotoxicity and Proliferative Inhibition

(R)-Mucronulatol exhibits selective cytotoxicity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of its potency, have been determined for several cell lines, as summarized in the table below.

Table 1: IC50 Values of (R)-Mucronulatol in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) |

| HCT8 | Colon Carcinoma | Not explicitly stated, but used for gene expression studies |

| Various MDR1-/MDR3+ cells | Multidrug-Resistant Cancers | 2.7 - 10.2 |

| MDR1+ systems | Multidrug-Resistant Cancers | No cytotoxic effects up to 100 |

Data extracted from a study by Ocazionez et al.[1][2]

These findings indicate that (R)-Mucronulatol's efficacy may be influenced by the expression of multidrug resistance proteins, suggesting a potential therapeutic niche for tumors lacking MDR1 expression.[1][2]

Core Mechanism of Action: Cell Cycle Arrest and Apoptosis

The primary anticancer effect of (R)-Mucronulatol stems from its ability to disrupt the cell cycle and induce programmed cell death (apoptosis).[1][2]

Induction of Cell Cycle Arrest

Cytometric studies have revealed that treatment with (R)-Mucronulatol leads to a significant alteration in cell cycle distribution. Specifically, it causes a global reduction in all phases of the cell cycle (G1, S, and G2/M), accompanied by a notable increase in the sub-G1 population, which is indicative of apoptotic cells.[1][2]

This cell cycle arrest is orchestrated by the modulation of key regulatory proteins. Immunoblotting analyses have shown that (R)-Mucronulatol induces a concentration-dependent up-regulation of the cyclin-dependent kinase inhibitors (CDKIs) p21Cip1 and p27Kip1.[1][2] Concurrently, it promotes the down-regulation of Cyclin E and Cyclin-Dependent Kinase 4 (CDK4).[1][2] The coordinated action of these molecular changes effectively halts the progression of the cell cycle.

Figure 1: (R)-Mucronulatol-induced cell cycle arrest pathway.

Induction of Apoptosis

The significant increase in the sub-G1 cell population following treatment with (R)-Mucronulatol is a strong indicator of apoptosis.[1][2] This suggests that beyond halting proliferation, the compound actively triggers the cellular machinery for programmed cell death. The precise apoptotic pathways activated by (R)-Mucronulatol are a subject for further investigation but are likely linked to the observed cell cycle disruption.

Modulation of Gene Expression

Further insights into the mechanism of (R)-Mucronulatol have been gained through the analysis of its effects on gene expression. Reverse transcription-polymerase chain reaction (RT-PCR) studies in HCT8 colon carcinoma cells have demonstrated that (R)-Mucronulatol alters the expression of several key genes involved in cancer cell proliferation and survival.

Table 2: Genes Modulated by (R)-Mucronulatol in HCT8 Cells

| Gene | Function | Effect of (R)-Mucronulatol |

| Topoisomerase IIα/β | DNA replication and repair | Altered expression |

| Thymidylate Synthase | DNA synthesis | Altered expression |

| EGF Receptor | Cell growth and proliferation | Altered expression |

| c-myc | Transcription factor, cell proliferation | Altered expression |

Data extracted from a study by Ocazionez et al.[1][2]

The altered expression of topoisomerases IIα/β is particularly noteworthy, as these enzymes are critical for managing DNA topology during replication and are common targets for established chemotherapeutic agents.[1][2] However, (R)-Mucronulatol does not appear to affect topoisomerase I.[1][2]

Figure 2: Experimental workflow for elucidating (R)-Mucronulatol's mechanism.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on (R)-Mucronulatol.

Cell Proliferation Assay (Sulforhodamine B - SRB)

-

Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of (R)-Mucronulatol for a specified period (e.g., 72 hours).

-

Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Washing: Wash the plates five times with distilled water and allow them to air dry.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Dye Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound SRB dye.

-

Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cell survival against the drug concentration.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with (R)-Mucronulatol at various concentrations for a defined time.

-

BrdU Labeling (Optional, for S-phase analysis): Add 5-bromo-2'-deoxyuridine (BrdU) to the culture medium and incubate for a short period to label cells in the S-phase.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.

-

Permeabilization and DNA Denaturation (if using BrdU): Treat cells with HCl and a neutralizing buffer.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A. If using BrdU, include an anti-BrdU antibody.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in G1, S, and G2/M phases, as well as the sub-G1 (apoptotic) population.

Western Blotting

-

Cell Lysis: Lyse the treated and control cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p21, p27, Cyclin E, CDK4, β-actin) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Washing: Wash the membrane again with TBST.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

-

RNA Extraction: Isolate total RNA from treated and control cells using a suitable RNA extraction kit.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcriptase enzyme.

-

PCR Amplification: Amplify the cDNA using gene-specific primers for the target genes (e.g., Topoisomerase II, c-myc) and a housekeeping gene (e.g., GAPDH) as a control.

-

Gel Electrophoresis: Separate the PCR products on an agarose gel.

-

Visualization and Analysis: Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium bromide) and analyze the band intensities to determine relative gene expression levels.

Future Directions and Conclusion

The current body of evidence strongly suggests that (R)-Mucronulatol exerts its anticancer effects primarily through the induction of cell cycle arrest and apoptosis. Its ability to modulate key cell cycle regulators like p21, p27, Cyclin E, and CDK4, as well as its impact on the expression of critical genes such as topoisomerases and c-myc, underscores its potential as a lead compound for the development of novel cancer therapeutics.

Further research is warranted to fully elucidate the intricate signaling pathways governed by (R)-Mucronulatol. Investigating its effects on other cancer-related pathways, such as STAT3 signaling, the unfolded protein response (ER stress), and autophagy, could reveal additional mechanisms of action and potential combination therapy strategies. In vivo studies are also crucial to validate these in vitro findings and to assess the compound's efficacy and safety in a preclinical setting. This in-depth understanding will be instrumental in harnessing the full therapeutic potential of (R)-Mucronulatol in the fight against cancer.

References

(R)-Mucronulatol: A Technical Guide on its Cytotoxic Properties for Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Mucronulatol, a naturally occurring isoflavan, has emerged as a compound of interest in oncology research due to its cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of (R)-Mucronulatol as a cytotoxic agent, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the associated cellular pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

Cytotoxicity of (R)-Mucronulatol

(R)-Mucronulatol has demonstrated cytotoxic activity against specific cancer cell types. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. While specific IC50 values for a wide range of cell lines are not extensively documented in publicly available literature, existing studies provide a foundational understanding of its efficacy.

Table 1: Summary of (R)-Mucronulatol Cytotoxicity

| Cell Type | IC50 Range (µg/mL) | Notes |

| MDR1-/MDR3+ Cells | 2.7 - 10.2[1] | Multidrug resistance protein 1 negative/Multidrug resistance protein 3 positive cells. |

| MDR1+ Systems | No cytotoxic effects observed up to 100 µg/mL[1] | Multidrug resistance protein 1 positive cells. |

| HCT8 colon carcinoma | IC50 not specified, but effects observed at 2-fold the IC50[1] | Human colon cancer cell line. |

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Current research indicates that (R)-Mucronulatol exerts its cytotoxic effects primarily through the induction of cell cycle arrest and apoptosis. The compound has been shown to modulate the expression of key regulatory proteins and genes involved in these fundamental cellular processes.

Modulation of Cell Cycle Regulators

(R)-Mucronulatol has been observed to interfere with the cell cycle machinery by:

-

Upregulating p21(Cip1) and p27(Kip1): These proteins are cyclin-dependent kinase inhibitors (CKIs) that play a crucial role in halting the cell cycle, primarily at the G1/S transition.[1]

-

Downregulating Cyclin E and CDK4: Cyclin E and its associated kinase, CDK4, are essential for the progression of the cell cycle through the G1 phase. Their downregulation contributes to cell cycle arrest.[1]

This concerted action on cell cycle regulators leads to a global reduction in all phases of the cell cycle.[1]

Induction of Apoptosis

A hallmark of (R)-Mucronulatol's activity is the significant increase in the sub-G1 population of cells, which is indicative of apoptosis.[1] This suggests that the compound effectively triggers programmed cell death in cancer cells.

Alteration of Gene Expression

Studies using Reverse Transcription Polymerase Chain Reaction (RT-PCR) have revealed that (R)-Mucronulatol can alter the expression pattern of several critical genes in cancer cells, including:

-

Topoisomerase I

-

Thymidylate synthase

-

EGF receptor

-

c-myc[1]

The modulation of these genes likely contributes to the overall cytotoxic and anti-proliferative effects of the compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of (R)-Mucronulatol's cytotoxic action and a typical experimental workflow for its evaluation.

Caption: Proposed signaling pathway of (R)-Mucronulatol in cancer cells.

Caption: General experimental workflow for evaluating (R)-Mucronulatol.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of (R)-Mucronulatol's cytotoxic effects.

Sulforhodamine B (SRB) Proliferation Assay

This assay is used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.

-

Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat cells with a range of concentrations of (R)-Mucronulatol and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

-

Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Air dry the plates completely.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Wash and Dry: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

-

Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell survival relative to the untreated control and determine the IC50 value.

FACS-based Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Preparation: Culture cells with and without (R)-Mucronulatol for the desired time. Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours or overnight.

-

Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

-

PI Staining: Add propidium iodide staining solution to the cell suspension.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. PI fluoresces when it binds to DNA, and the fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 (apoptotic) population.

Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Lyse the treated and untreated cells in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p21, p27, Cyclin E, CDK4, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Reverse Transcription Polymerase Chain Reaction (RT-PCR)

RT-PCR is used to measure the expression levels of specific genes.

-

RNA Extraction: Isolate total RNA from treated and untreated cells using a suitable RNA extraction kit.

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Polymerase Chain Reaction (PCR): Amplify the target cDNA sequences (e.g., for topoisomerase I, thymidylate synthase, EGF receptor, c-myc, and a housekeeping gene like GAPDH) using gene-specific primers and a DNA polymerase.

-

Gel Electrophoresis: Separate the PCR products by size on an agarose gel containing a DNA stain (e.g., ethidium bromide).

-

Visualization and Analysis: Visualize the DNA bands under UV light. The intensity of the bands corresponds to the initial amount of target mRNA. For quantitative analysis, real-time PCR (qPCR) is often preferred.

Conclusion

(R)-Mucronulatol demonstrates significant potential as a cytotoxic agent for cancer therapy. Its mechanism of action, involving the induction of cell cycle arrest and apoptosis through the modulation of key regulatory proteins and genes, provides a strong rationale for its further investigation. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore the therapeutic applications of this promising natural compound. Future studies should focus on elucidating the precise molecular targets of (R)-Mucronulatol, expanding the scope of its cytotoxic profiling across a broader range of cancer cell lines, and evaluating its efficacy and safety in preclinical in vivo models.

References

An In-depth Technical Guide on the Potential Antimicrobial Properties of (R)-Mucronulatol

Disclaimer: Direct experimental data on the antimicrobial properties of (R)-Mucronulatol is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known antimicrobial activities of structurally related compounds, namely isoflavans and pterocarpans. The experimental protocols detailed herein are standardized methods for the evaluation of novel antimicrobial agents and can be applied to (R)-Mucronulatol.

Introduction

(R)-Mucronulatol is a pterocarpan, a class of isoflavonoids known for their diverse biological activities. While research on (R)-Mucronulatol has primarily focused on its cytotoxic effects against cancer cell lines, its structural similarity to other known antimicrobial isoflavonoids suggests it may possess significant antibacterial and antifungal properties. Isoflavonoids, including isoflavans and pterocarpans, are secondary metabolites produced by plants, often as a defense mechanism against pathogens.[1] This guide will explore the potential antimicrobial profile of (R)-Mucronulatol by examining its structural class, proposing mechanisms of action, and detailing the requisite experimental protocols for its evaluation.

Antimicrobial Activity of Structurally Related Compounds: Isoflavans and Pterocarpans

The antimicrobial activity of isoflavonoids is well-documented, particularly against Gram-positive bacteria and various fungal species.[2][3] The lipophilic nature of these compounds is thought to facilitate their interaction with and disruption of microbial cell membranes.[2]

2.1 Antibacterial Activity

Many isoflavans and pterocarpans have demonstrated potent activity against a range of bacteria, including drug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[4][5] For instance, erybraedin A and C, pterocarpans isolated from Erythrina subumbrans, exhibited significant activity against Streptococcus and Staphylococcus species, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[5] The presence of prenyl groups and hydroxyl groups on the isoflavonoid scaffold is often correlated with enhanced antibacterial efficacy.[2][6]

2.2 Antifungal Activity

Several isoflavonoids also exhibit antifungal properties.[3][7] Compounds like glyceollin, a pterocarpan phytoalexin, have been shown to inhibit the growth of various fungal pathogens.[8] The antifungal action is also largely attributed to membrane disruption.[9] Some isoflavans have shown activity against clinically relevant yeasts such as Candida albicans and Cryptococcus neoformans.[10]

Quantitative Data on Related Compounds

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several isoflavans and pterocarpans against various microorganisms, providing a reference for the potential potency of (R)-Mucronulatol.

| Compound Class | Compound Name | Microorganism | MIC (µg/mL) | Reference |

| Pterocarpan | Erycristagallin | Staphylococcus aureus (MRSA) | 0.39 - 1.56 | [5] |

| Pterocarpan | Erycristagallin | Staphylococcus aureus (VRSA) | 0.39 - 1.56 | [5] |

| Pterocarpan | Erybraedin A | Streptococcus mutans | 0.78 | [5] |

| Pterocarpan | Erybraedin C | Streptococcus mutans | 1.56 | [5] |

| Isoflavan | Verdean A | Cryptococcus neoformans | 6.7 µM | [10] |

| Isoflavan | Verdean A | Candida albicans | 10.0 µM | [10] |

| Isoflavan | Verdean A | Staphylococcus aureus (MRSA) | 12.9 µM | [10] |

| Isoflavone | Osajin | Staphylococcus aureus (MRSA) | 2 | [4] |

| Isoflavone | Scandenone | Staphylococcus aureus (MRSA) | 4 | [4] |

Potential Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of flavonoids are often multifaceted, targeting various cellular processes.[11][12] Based on related compounds, (R)-Mucronulatol may act through one or more of the following mechanisms:

-

Disruption of Cytoplasmic Membrane: The primary mechanism for many antimicrobial flavonoids is the disruption of the structure and function of the microbial cytoplasmic membrane.[13][14] Their lipophilic nature allows them to intercalate into the lipid bilayer, leading to increased permeability, leakage of intracellular components, and dissipation of the membrane potential.[2]

-

Inhibition of Nucleic Acid Synthesis: Some flavonoids have been shown to inhibit DNA gyrase and RNA polymerase, crucial enzymes involved in DNA replication and transcription.[11]

-

Inhibition of Energy Metabolism: Flavonoids can interfere with the electron transport chain and inhibit ATP synthase, thereby disrupting cellular energy production.[11]

-

Efflux Pump Inhibition: Some isoflavones can act as potentiators of other antibiotics by inhibiting multidrug resistance (MDR) efflux pumps in bacteria.[15] This action increases the intracellular concentration of the antibiotic, restoring its efficacy.[15]

Experimental Protocols

The following are standardized protocols for determining the antimicrobial activity of a novel compound like (R)-Mucronulatol. These methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[16][17]

5.1 Initial Screening: Agar Well Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

-

Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[18]

-

Plate Inoculation: Uniformly swab the inoculum onto the surface of a Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate.[18]

-

Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the agar.

-

Sample Addition: Add a known concentration of (R)-Mucronulatol (dissolved in a suitable solvent like DMSO) to each well. A solvent control must be included.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 28-30°C for 24-48 hours for fungi.

-

Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

5.2 Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits visible growth.[19]

-

Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of (R)-Mucronulatol in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi). The concentration range should be appropriate (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculum Preparation: Dilute the 0.5 McFarland standard suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under the same conditions as the agar well diffusion assay.

-

MIC Determination: The MIC is the lowest concentration of (R)-Mucronulatol at which no visible growth (turbidity) is observed.[19]

5.3 Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent required to kill the microorganism.

-

Subculturing: Following MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

-

Plating: Spread the aliquot onto a fresh agar plate (Mueller-Hinton or Sabouraud Dextrose).

-

Incubation: Incubate the plates for 24-48 hours.

-

MBC/MFC Determination: The MBC or MFC is the lowest concentration that results in no microbial growth on the subculture plates.

Conclusion

While direct evidence for the antimicrobial properties of (R)-Mucronulatol is currently lacking, its classification as a pterocarpan provides a strong rationale for its investigation as a potential antibacterial and antifungal agent. The established antimicrobial activities of structurally similar isoflavonoids suggest that (R)-Mucronulatol could be a promising candidate for drug development, particularly against resistant pathogens. The standardized protocols outlined in this guide provide a clear framework for the systematic evaluation of its antimicrobial efficacy and mechanism of action. Further research is warranted to isolate or synthesize sufficient quantities of (R)-Mucronulatol for comprehensive antimicrobial testing.

References

- 1. Plant Products as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure pre-requisites for isoflavones as effective antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Fungal Efficacy and Mechanisms of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total Syntheses and Antibacterial Studies of Natural Isoflavones: Scandenone, Osajin, and 6,8-Diprenylgenistein [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Prenylated (Iso)flavonoids as Antimicrobial Agents: Production Activity and Mode of Action - ProQuest [proquest.com]

- 7. Screening of soybean antifungal isoflavones based on targeted metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Antimicrobial isoflavans and other metabolites of Dalea nana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antibacterial activities of flavonoids: structure-activity relationship and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Host-Pathogen Interactions : XXIII. The Mechanism of the Antibacterial Action of Glycinol, a Pterocarpan Phytoalexin Synthesized by Soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antimicrobial Activities and Mode of Flavonoid Actions [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 17. nih.org.pk [nih.org.pk]

- 18. chainnetwork.org [chainnetwork.org]

- 19. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of (R)-Mucronulatol in Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the role of (R)-Mucronulatol in inducing cell cycle arrest in cancer cells. The information presented herein is intended to support further research and drug development efforts targeting cell cycle dysregulation in oncology.

(R)-Mucronulatol, an isoflavonoid, has demonstrated cytotoxic effects on various human tumor cell lines. A key mechanism of its anticancer activity involves the disruption of cell cycle progression, leading to an arrest in cell division and subsequent apoptosis. This guide details the signaling pathways implicated, presents illustrative quantitative data, and provides detailed experimental protocols for key assays.

Data Presentation

Due to the limited availability of specific quantitative data for (R)-Mucronulatol in publicly accessible literature, the following tables present representative data from studies on genistein, a structurally similar isoflavonoid known to induce cell cycle arrest. This data is intended to be illustrative of the expected effects of compounds in this class.

Table 1: Illustrative Dose-Dependent Effect of an Isoflavonoid (Genistein) on Cell Cycle Distribution in HCT-116 Human Colon Carcinoma Cells.

| Treatment Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| 0 (Control) | 55.2 ± 2.1 | 30.5 ± 1.8 | 14.3 ± 1.5 |

| 25 | 58.9 ± 2.5 | 25.1 ± 1.9 | 16.0 ± 1.7 |

| 50 | 45.3 ± 2.0 | 15.2 ± 1.6 | 39.5 ± 2.2 |

| 100 | 30.1 ± 1.8 | 8.7 ± 1.1 | 61.2 ± 2.8 |

Data is representative and adapted from studies on genistein, an isoflavonoid with a similar mechanism of action, to illustrate the potential effects of (R)-Mucronulatol.[1][2][3][4][5]

Table 2: Illustrative Quantitative Analysis of Cell Cycle Regulatory Protein Expression Following Isoflavonoid Treatment.

| Treatment | p21 (Cip1) (Fold Change) | p27 (Kip1) (Fold Change) | Cyclin E (Fold Change) | CDK4 (Fold Change) |

| Control | 1.0 | 1.0 | 1.0 | 1.0 |

| Isoflavonoid (IC50) | 2.5 | 2.1 | 0.4 | 0.5 |

| Isoflavonoid (2x IC50) | 3.8 | 3.2 | 0.2 | 0.3 |

This table presents hypothetical, yet plausible, quantitative data based on qualitative descriptions of (R)-Mucronulatol's effects and quantitative data from similar compounds. The fold changes are relative to the untreated control.

Signaling Pathways and Molecular Mechanisms

(R)-Mucronulatol induces cell cycle arrest primarily by modulating the expression of key cell cycle regulatory proteins. The proposed mechanism involves the upregulation of cyclin-dependent kinase inhibitors (CKIs) and the downregulation of cyclins and cyclin-dependent kinases (CDKs).

Experimental Protocols

The following are detailed protocols for the key experiments used to elucidate the effects of (R)-Mucronulatol on cell cycle arrest.

This assay is used to assess the cytotoxic effects of (R)-Mucronulatol and determine its IC50 value.

-

Materials:

-

Cancer cell line (e.g., HCT-116)

-

96-well plates

-

Complete culture medium

-

(R)-Mucronulatol stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.

-

Prepare serial dilutions of (R)-Mucronulatol in culture medium.

-

Replace the medium in the wells with 100 µL of the medium containing different concentrations of (R)-Mucronulatol. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

This method is used to quantify the percentage of cells in different phases of the cell cycle.

-

Materials:

-

Cancer cell line

-

6-well plates

-

Complete culture medium

-

(R)-Mucronulatol

-

Bromodeoxyuridine (BrdU) labeling solution (10 mM)

-

Cold 70% ethanol

-

2N HCl with 0.5% Triton X-100

-

0.1 M Sodium borate (Na₂B₄O₇), pH 8.5

-

FITC-conjugated anti-BrdU antibody

-

Propidium Iodide (PI)/RNase A staining solution

-

PBS

-

-

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of (R)-Mucronulatol for the desired time.

-

One hour before harvesting, add BrdU labeling solution to a final concentration of 10 µM and incubate at 37°C.

-

Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the cells and resuspend in 2N HCl/Triton X-100 for 30 minutes at room temperature to denature the DNA.

-

Neutralize the acid by adding 0.1 M sodium borate.

-

Wash the cells with PBS containing 0.5% Tween 20 and 1% BSA.

-

Incubate the cells with FITC-conjugated anti-BrdU antibody for 1 hour at room temperature in the dark.

-

Wash the cells and resuspend in PI/RNase A staining solution.

-

Analyze the samples using a flow cytometer.

-

This technique is used to detect changes in the expression levels of key cell cycle proteins.

-

Materials:

-

Cancer cell line

-

(R)-Mucronulatol

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p21, anti-p27, anti-Cyclin E, anti-CDK4, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

-

Procedure:

-

Treat cells with (R)-Mucronulatol at various concentrations for a specified time.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL detection system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

-

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the mechanism of (R)-Mucronulatol-induced cell cycle arrest.

References

- 1. Genistein arrests cell cycle progression at G2-M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genistein induces G2/M cell cycle arrest and apoptosis via ATM/p53-dependent pathway in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genistein induces G2/M cell cycle arrest and apoptosis via ATM/p53-dependent pathway in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Isoflavonoids from Caribbean Propolis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caribbean propolis, particularly the red variety from regions like Cuba, is a rich and unique source of isoflavonoids, a class of phenolic compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the isoflavonoids identified in Caribbean propolis, focusing on their isolation, characterization, and biological activities. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of molecular pathways and experimental workflows to serve as a valuable resource for researchers and professionals in drug discovery and development.

Introduction

Propolis is a resinous substance collected by honeybees from various plant sources. Its chemical composition and biological properties vary significantly depending on the geographical and botanical origin.[1] Caribbean propolis, especially the red type, is distinguished by its high concentration of isoflavonoids, including isoflavones, isoflavans, and pterocarpans.[2] These compounds have garnered considerable scientific interest due to their demonstrated antimicrobial, anti-inflammatory, antioxidant, and cytotoxic activities.[3][4][5] This guide aims to consolidate the current knowledge on isoflavonoids from Caribbean propolis, providing a technical foundation for further research and development.

Identified Isoflavonoids in Caribbean Propolis

Chemical investigations of Caribbean propolis, primarily from Cuba, have led to the isolation and identification of a diverse array of isoflavonoids.[2] The main classes and specific compounds are summarized below.

Table 1: Major Isoflavonoids Identified in Caribbean Propolis

| Class | Compound Name | Source | Reference(s) |

| Isoflavones | Formononetin | Cuban Red Propolis | [6][7] |

| Biochanin A | Cuban Red Propolis | ||

| Isoflavans | Vestitol | Cuban Red Propolis | [2][4][7] |

| Neovestitol | Cuban Red Propolis | [7] | |

| 7-O-Methylvestitol | Cuban Red Propolis | [4] | |

| Isosativan | Red Propolis | [8] | |

| Pterocarpans | Medicarpin | Cuban Red Propolis | [2][4][7] |

Quantitative Data on Biological Activities

The isoflavonoids from Caribbean propolis have been evaluated for various biological activities. The following tables summarize the available quantitative data.

Table 2: Cytotoxic Activity of Isoflavonoids and Propolis Extracts

| Compound/Extract | Cell Line | IC50 Value | Reference(s) |

| Red Nigerian Propolis Extract | Human Leukemia (U937) | 26.5 µg/ml | [8] |

| Medicarpin | Human Leukemia (U937) | >29.5 µg/ml | [8] |

| Isosativan | Human Leukemia (U937) | >29.5 µg/ml | [8] |

| Ethanolic Propolis Extract | Human Lung Carcinoma (A-549) | 26.4 ± 3.6 μg/ml | [9] |

| Ethanolic Propolis Extract | Human Cervical Carcinoma (HeLa) | 117 ± 1.2 μg/ml | [9] |

Table 3: Antimicrobial Activity of Isoflavonoids and Propolis Extracts

| Compound/Extract | Microorganism | MIC Value | Reference(s) |

| Isoliquiritigenin | Staphylococcus aureus | 15.6 - 31.2 µg/mL | [10] |

| Isoliquiritigenin | Streptococcus mutans | 15.6 - 31.2 µg/mL | [10] |

| Neovestitol | Streptococcus mutans | 25 - 50 µg/mL | [11] |

| Vestitol | Streptococcus mutans | 50 - 100 µg/mL | [11] |

| Red Nigerian Propolis Extract | Trypanosoma brucei | 6.5 µg/ml | [8] |

| Medicarpin | Trypanosoma brucei | 7.6 µg/ml | [8] |

| Isosativan | Trypanosoma brucei | 12.1 µg/ml | [8] |

Experimental Protocols

Extraction of Isoflavonoids from Propolis

A general procedure for the extraction of isoflavonoids from raw propolis is outlined below, based on standard methods.[12][13]

Protocol 1: Ethanolic Extraction of Propolis

-

Preparation of Raw Propolis: Freeze the raw propolis sample overnight at -20°C to make it brittle. Grind the frozen propolis into a fine powder using a coffee mill or a similar grinding device.

-

Maceration: Suspend the powdered propolis in 70% ethanol at a ratio of 1:10 (w/v). Macerate the mixture at room temperature for 24-72 hours with occasional shaking.

-

Filtration: Filter the suspension through Whatman No. 1 filter paper to separate the ethanolic extract from the insoluble wax and other residues.

-

Concentration: Evaporate the ethanol from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

Drying: Dry the resulting extract to a constant weight to obtain the crude ethanolic extract of propolis.

Isolation and Purification of Isoflavonoids

The crude extract is a complex mixture that requires further separation and purification to isolate individual isoflavonoids.

Protocol 2: Chromatographic Separation of Isoflavonoids

-

Fractionation: The crude ethanolic extract can be fractionated by liquid-liquid partitioning using solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to group compounds with similar polarities.

-

Column Chromatography: The isoflavonoid-rich fraction (typically the chloroform or ethyl acetate fraction) is subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing proportions of ethyl acetate, is used to separate the compounds.

-

Preparative HPLC: Further purification of the fractions obtained from column chromatography is achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column. An isocratic or gradient mobile phase, such as a mixture of methanol and water, is employed to isolate the pure isoflavonoids.

Structural Elucidation

The chemical structures of the isolated isoflavonoids are determined using a combination of spectroscopic techniques.

Protocol 3: Spectroscopic Analysis of Isoflavonoids

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D-NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between protons and carbons.[14]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides the exact molecular weight and elemental composition of the compound. Fragmentation patterns observed in MS/MS experiments help to confirm the structure.[4]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the chromophoric system of the isoflavonoids.

-

Circular Dichroism (CD): For chiral molecules like pterocarpans, circular dichroism spectroscopy is used to determine their absolute stereochemistry.[2]

Biological Assays

Protocol 4: Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the isolated isoflavonoids for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Protocol 5: Antimicrobial Assay (Broth Microdilution Method)

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth.

-

Serial Dilution: The isolated isoflavonoids are serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) for the test microorganism.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Propolis isoflavonoids exert their biological effects by modulating various cellular signaling pathways.

Caption: Anti-inflammatory and antioxidant signaling pathways modulated by propolis isoflavonoids.

Propolis flavonoids have been shown to activate the Nrf2 pathway, leading to the production of antioxidant enzymes that combat oxidative stress.[3][15] Concurrently, they can inhibit the NF-κB signaling pathway, which is a key regulator of inflammation, thereby reducing the expression of pro-inflammatory cytokines.[3][15]

Caption: Proposed mechanisms of cytotoxic action of propolis isoflavonoids in cancer cells.

The cytotoxic effects of propolis constituents are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][16] Isoflavonoids can interfere with the cell cycle machinery and trigger the intrinsic apoptotic pathway by inducing mitochondrial stress and activating caspases.

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Isoflavonoids isolated from Cuban propolis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Antioxidant and Anti-Inflammatory Effects of Flavonoids from Propolis via Nrf2 and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GC-MS determination of isoflavonoids in seven red Cuban propolis samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular and Cellular Mechanisms of Propolis and Its Polyphenolic Compounds against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Propolis: A Natural Substance with Multifaceted Properties and Activities [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. repositorio.ufop.br [repositorio.ufop.br]

- 11. researchgate.net [researchgate.net]

- 12. ars.usda.gov [ars.usda.gov]

- 13. Propolis Extract and Its Bioactive Compounds—From Traditional to Modern Extraction Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ¹H-NMR simultaneous identification of health-relevant compounds in propolis extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Antioxidant and Anti-Inflammatory Effects of Flavonoids from Propolis via Nrf2 and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytotoxic constituents of propolis inducing anticancer effects: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioactive Compounds from Astragalus adsurgens: A Technical Guide for Researchers

An in-depth exploration of the extraction, characterization, and biological activities of flavonoids, saponins, and polysaccharides from Astragalus adsurgens, including detailed experimental protocols and analysis of implicated signaling pathways.

This technical guide provides a comprehensive overview of the bioactive compounds found in Astragalus adsurgens, a perennial herb of the Leguminosae family. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of this plant. The guide details the major classes of bioactive compounds, their extraction and purification, quantitative analysis, and known biological activities, with a focus on their effects on key cellular signaling pathways.

Major Bioactive Compounds in Astragalus adsurgens

Astragalus adsurgens, like many species in the extensive Astragalus genus, is a rich source of various secondary metabolites with potential therapeutic applications. The primary classes of bioactive compounds identified in this plant are flavonoids, saponins (specifically triterpenoid saponins), and polysaccharides.[1][2][3]

Flavonoids: These polyphenolic compounds are known for their antioxidant and anti-inflammatory properties. While a new dihydrochalcone derivative named astradsurnin has been identified in pathogen-infected Astragalus adsurgens, the flavonoid profile of the healthy plant is less characterized compared to other Astragalus species.[2] General flavonoids found in the Astragalus genus include isoflavones, flavonols, and flavanones.[1][2][3]

Saponins: Astragalus species are particularly known for their unique cycloartane-type triterpenoid saponins, often referred to as astragalosides. While specific saponins from A. adsurgens are not as extensively studied as those from Astragalus membranaceus, the presence of this class of compounds is a key feature of the genus.[4]

Polysaccharides: Astragalus polysaccharides (APS) are a major class of water-soluble bioactive components in the Astragalus genus, recognized for their immunomodulatory, anti-tumor, and anti-inflammatory activities.[5] The specific structure and composition of polysaccharides from A. adsurgens require further detailed investigation.

Experimental Protocols

Detailed experimental protocols are crucial for the successful isolation and analysis of bioactive compounds. The following sections provide representative methodologies for the extraction, purification, and characterization of flavonoids, saponins, and polysaccharides, primarily adapted from established protocols for the Astragalus genus due to the limited specific literature for A. adsurgens.

Flavonoid Extraction and Purification

Objective: To extract and purify total flavonoids from the plant material of Astragalus adsurgens.

Materials:

-

Dried and powdered Astragalus adsurgens plant material (roots or aerial parts)

-

70% Ethanol

-

Soxhlet extractor

-

Rotary evaporator

-

Macroporous resin column (e.g., AB-8)

-

Methanol

-

High-Performance Liquid Chromatography (HPLC) system

Protocol:

-

Extraction:

-

Place 100 g of dried, powdered Astragalus adsurgens material into a thimble.

-

Position the thimble in a Soxhlet extractor.

-

Add 1 L of 70% ethanol to the distillation flask.

-

Heat the solvent to its boiling point and perform continuous extraction for 6-8 hours.[6]

-

After extraction, allow the solution to cool to room temperature.

-

Concentrate the extract under reduced pressure using a rotary evaporator at 50-60°C to obtain a crude flavonoid extract.

-

-

Purification by Macroporous Resin Chromatography:

-

Dissolve the crude extract in a minimal amount of 70% ethanol.

-

Load the dissolved extract onto a pre-equilibrated macroporous resin column.

-

Wash the column with deionized water to remove impurities such as sugars and salts.

-

Elute the flavonoids from the resin using a stepwise gradient of ethanol-water solutions (e.g., 30%, 50%, 70%, 95% ethanol).

-

Collect the fractions and monitor the flavonoid content using UV-Vis spectrophotometry at a wavelength of approximately 260 nm.

-

Pool the flavonoid-rich fractions and concentrate them using a rotary evaporator.

-

-

Further Purification by HPLC (Optional):

-

For isolation of individual flavonoid compounds, the concentrated fraction can be subjected to preparative HPLC using a C18 column.

-

A common mobile phase gradient consists of acetonitrile and water (often with a small amount of formic acid to improve peak shape).

-

Collect fractions corresponding to individual peaks and concentrate them to obtain pure flavonoid compounds.

-

Saponin Extraction and Purification

Objective: To extract and purify total saponins from the plant material of Astragalus adsurgens.

Materials:

-

Dried and powdered Astragalus adsurgens root material

-

70% Ethanol

-

n-Butanol

-

Rotary evaporator

-

Separatory funnel

-

Macroporous resin column (e.g., AB-8)

Protocol:

-

Extraction:

-

Macerate 100 g of dried, powdered Astragalus adsurgens root with 1 L of 70% ethanol at room temperature for 24 hours with occasional shaking.

-

Filter the mixture and collect the filtrate.

-

Repeat the extraction process with the residue two more times.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in 500 mL of deionized water.

-

Transfer the aqueous suspension to a separatory funnel.

-

Add an equal volume of n-butanol and shake vigorously.

-

Allow the layers to separate and collect the upper n-butanol layer.

-

Repeat the n-butanol extraction three times.

-

Combine the n-butanol fractions and concentrate to dryness using a rotary evaporator to yield a crude saponin extract.[7]

-

-

Purification by Macroporous Resin Chromatography:

-

Dissolve the crude saponin extract in a suitable solvent (e.g., 50% ethanol).

-

Load the solution onto a pre-equilibrated macroporous resin column.

-

Wash the column with deionized water to remove polar impurities.

-

Elute the saponins with a stepwise gradient of ethanol-water solutions (e.g., 50%, 70%, 95% ethanol).

-

Collect the fractions and monitor for saponins using Thin Layer Chromatography (TLC) with a vanillin-sulfuric acid spray reagent.

-

Pool the saponin-rich fractions and concentrate to obtain a purified total saponin extract.[8]

-

Polysaccharide Extraction and Purification

Objective: To extract and purify total polysaccharides from the plant material of Astragalus adsurgens.

Materials:

-

Dried and powdered Astragalus adsurgens root material

-

Deionized water

-

95% Ethanol

-

Sevage reagent (chloroform:n-butanol, 4:1 v/v)

-

Dialysis tubing (e.g., 3.5 kDa MWCO)

-

DEAE-cellulose column

-

Sodium chloride (NaCl)

Protocol:

-

Hot Water Extraction:

-

Add 100 g of dried, powdered Astragalus adsurgens root to 1 L of deionized water.

-

Heat the mixture to 90-100°C and maintain for 2-3 hours with constant stirring.[9]

-

Filter the hot mixture through cheesecloth and then centrifuge to remove solid particles.

-

Collect the supernatant.

-

-

Ethanol Precipitation:

-

Concentrate the supernatant to about one-third of its original volume using a rotary evaporator.

-

Slowly add 95% ethanol to the concentrated extract with stirring to a final ethanol concentration of 80%.

-

Allow the mixture to stand overnight at 4°C to precipitate the polysaccharides.

-

Collect the precipitate by centrifugation.

-

Wash the precipitate with 95% ethanol and then with acetone, and dry to obtain crude polysaccharides.[9]

-

-

Deproteinization:

-

Dissolve the crude polysaccharides in deionized water.

-

Add Sevage reagent (1/3 of the polysaccharide solution volume) and shake vigorously for 30 minutes.

-

Centrifuge to separate the phases and collect the upper aqueous layer.

-